Cas no 1806867-09-3 (Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate)

Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a difluoromethyl group at the 5-position and a methoxy substituent at the 2-position—enhance its reactivity and stability, making it a versatile intermediate for constructing complex molecules. The presence of both chloro and ester functional groups allows for further derivatization, facilitating applications in cross-coupling reactions and nucleophilic substitutions. This compound is particularly valued for its role in developing bioactive compounds, including potential herbicides and pharmaceuticals, due to its balanced lipophilicity and electronic properties. High purity and consistent performance under synthetic conditions underscore its reliability in research and industrial applications.
Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate structure
1806867-09-3 structure
Product name:Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate
CAS No:1806867-09-3
MF:C9H8ClF2NO3
MW:251.614528656006
CID:4872438

Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate
    • Inchi: 1S/C9H8ClF2NO3/c1-15-8-5(9(14)16-2)6(10)4(3-13-8)7(11)12/h3,7H,1-2H3
    • InChI Key: CMJVMYHDQDYJAR-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OC)C(=NC=C1C(F)F)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 255
  • Topological Polar Surface Area: 48.4
  • XLogP3: 2.3

Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029046690-1g
Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate
1806867-09-3 97%
1g
$3,009.80 2022-03-31
Alichem
A029046690-500mg
Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate
1806867-09-3 97%
500mg
$1,711.50 2022-03-31
Alichem
A029046690-250mg
Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate
1806867-09-3 97%
250mg
$988.80 2022-03-31

Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate Related Literature

Additional information on Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate

Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate (CAS No. 1806867-09-3): A Comprehensive Overview

Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate (CAS No. 1806867-09-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, characterized by its unique structural features, exhibits promising potential in various biochemical applications. Its molecular structure, which includes a pyridine core substituted with a carboxylate ester, a chloro group, and a difluoromethyl moiety, makes it an intriguing candidate for further investigation.

The significance of this compound lies in its potential role as an intermediate in the synthesis of more complex molecules. Specifically, the presence of the methoxypyridine ring and the ester functionality provides a versatile platform for further chemical modifications. These modifications can be tailored to enhance the pharmacological properties of the resulting compounds, making Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate a valuable asset in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The structural motifs present in Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate align well with current trends in drug design. For instance, the difluoromethyl group is known to enhance metabolic stability and binding affinity, while the chloro substituent can be used to modulate electronic properties and interactions with biological targets.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. Small molecules play a crucial role in targeting various biological pathways, and Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate offers a scaffold that can be modified to interact with specific enzymes or receptors. This flexibility has led to its exploration in several research areas, including oncology, inflammation, and neurology.

The pyridine core is particularly noteworthy due to its prevalence in biologically active compounds. Pyridines are known for their ability to engage with a wide range of biological targets, making them indispensable in drug discovery. The methoxy group on the pyridine ring further enhances its utility by providing an additional site for functionalization. This allows chemists to fine-tune the properties of derived compounds, optimizing them for specific therapeutic applications.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. The introduction of fluorine atoms into molecular structures can significantly alter their pharmacokinetic and pharmacodynamic profiles. In the case of Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate, the difluoromethyl group contributes to improved lipophilicity and binding affinity, which are critical factors in drug design. These properties make it an attractive building block for developing next-generation therapeutics.

The carboxylate ester functionality is another key feature that adds to the compound's versatility. Ester groups are commonly used in drug development due to their ability to undergo hydrolysis, releasing active molecules in vivo. This property can be exploited to create prodrugs or delayed-release formulations, enhancing the therapeutic window and patient compliance.

In clinical research, Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate has been investigated as a precursor for several lead compounds. Its structural framework has been leveraged to develop molecules with potential applications in treating various diseases. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression.

The synthesis of Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate involves multi-step organic reactions that highlight its synthetic accessibility despite its complex structure. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, have been employed to construct the desired framework efficiently. These methods not only ensure high yields but also allow for scalability, making it feasible for industrial applications.

The compound's stability under various conditions is another area of interest. Studies have demonstrated that Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate maintains its integrity during storage and handling when stored under appropriate conditions. This stability is crucial for ensuring consistent quality throughout the drug development process.

Efforts are ongoing to explore new synthetic routes that could further optimize the production of Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate. Researchers are investigating alternative methodologies that could reduce costs and improve sustainability without compromising on purity or yield. Such advancements would be instrumental in accelerating the development of novel drugs based on this promising scaffold.

The future prospects of Methyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate are vast and exciting. As our understanding of biological pathways continues to grow, so does the demand for innovative molecular tools like this one. Its unique combination of structural features positions it as a key player in future drug discovery initiatives.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd